molecular formula C22H17ClN4 B15078587 11-[(4-Chlorophenyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

11-[(4-Chlorophenyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No.: B15078587
M. Wt: 372.8 g/mol
InChI Key: KVGHMXCQKBILTM-UHFFFAOYSA-N
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Description

11-(4-chloroanilino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a complex organic compound that belongs to the class of benzimidazoisoquinolines. This compound is characterized by its unique structure, which includes a benzimidazole fused with an isoquinoline ring system, and a 4-chloroanilino substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-chloroanilino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.

    Isoquinoline Ring Formation: The benzimidazole core is then subjected to cyclization reactions with appropriate reagents to form the isoquinoline ring system.

    Introduction of the 4-chloroanilino Group: The final step involves the nucleophilic substitution reaction where the 4-chloroanilino group is introduced to the isoquinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

11-(4-chloroanilino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chloroanilino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

11-(4-chloroanilino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 11-(4-chloroanilino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 11-oxo-7,8,9,10,10a,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile
  • 1,2,3,4-tetrahydroisoquinoline derivatives

Uniqueness

11-(4-chloroanilino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is unique due to its specific structural features, such as the presence of the 4-chloroanilino group and the fused benzimidazole-isoquinoline ring system. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C22H17ClN4

Molecular Weight

372.8 g/mol

IUPAC Name

11-(4-chloroanilino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile

InChI

InChI=1S/C22H17ClN4/c23-14-9-11-15(12-10-14)25-21-17-6-2-1-5-16(17)18(13-24)22-26-19-7-3-4-8-20(19)27(21)22/h3-4,7-12,25H,1-2,5-6H2

InChI Key

KVGHMXCQKBILTM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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